4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine
CAS No.:
Cat. No.: VC18829532
Molecular Formula: C6H3ClN6O2
Molecular Weight: 226.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClN6O2 |
|---|---|
| Molecular Weight | 226.58 g/mol |
| IUPAC Name | 4-chloro-6-(3-nitro-1,2,4-triazol-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C6H3ClN6O2/c7-4-1-5(9-2-8-4)12-3-10-6(11-12)13(14)15/h1-3H |
| Standard InChI Key | RIHSZRXKLOKQNX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N=CN=C1Cl)N2C=NC(=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Key Structural Characteristics
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A pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms) serves as the core structure.
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Position 4: Chloro substituent ().
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Position 6: 3-Nitro-1H-1,2,4-triazole group, introducing additional nitrogen-rich heterocyclic complexity and electron-withdrawing properties .
Canonical SMILES:
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Synthesis and Reaction Optimization
Primary Synthesis Route
The compound is synthesized via nucleophilic aromatic substitution (SAr) between 4,6-dichloropyrimidine and 3-nitro-1H-1,2,4-triazole. Key conditions include:
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Base: Potassium carbonate () or sodium hydride ().
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Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Temperature: Elevated temperatures (80–100°C) to drive the reaction .
Reaction Scheme:
Physicochemical Properties
Applications in Materials Science and Agrochemicals
Materials Science
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Coordination Polymers: The nitro-triazole group can act as a ligand for transition metals (e.g., Cu, Fe), enabling the design of redox-active materials.
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Energetic Materials: Nitro groups contribute to high density and thermal stability, making the compound a candidate for explosives research .
Agrochemical Applications
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Herbicides and Fungicides: Pyrimidine derivatives are key intermediates in synthesizing agrochemicals targeting plant pathogens.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the pyrimidine and triazole substituents to optimize bioactivity .
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Drug Delivery Systems: Encapsulation in nanoparticles to improve solubility and target specificity .
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Green Synthesis: Exploring solvent-free or catalytic methods to enhance sustainability.
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